

Technical Support Center: Managing Adverse Events in Spinraza® (nusinersen) Clinical Trials

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Compound of Interest

Compound Name: Spinraza

Cat. No.: B3181795

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing adverse events in **Spinraza®** (nusinersen) clinical trials.

Frequently Asked Questions (FAQs)

Q1: What are the most common adverse events observed in **Spinraza** clinical trials?

A1: The most frequently reported adverse events in pivotal **Spinraza** clinical trials include respiratory infections, fever, constipation, headache, vomiting, and back pain.[1][2] Events related to the lumbar puncture procedure, such as headache and back pain, are also common.

Q2: What are the serious adverse events associated with **Spinraza**?

A2: Serious adverse events reported in **Spinraza** clinical trials include thrombocytopenia (a low platelet count), coagulation abnormalities, and renal toxicity, such as glomerulonephritis.[3][4] Atelectasis (partial or complete collapse of the lung) has also been reported as a serious adverse reaction in infantile-onset SMA patients.

Q3: What are the recommended laboratory monitoring protocols during a **Spinraza** clinical trial?

A3: It is crucial to conduct baseline and pre-dose monitoring of platelet count, coagulation parameters (including prothrombin time and activated partial thromboplastin time), and

quantitative spot urine protein.[4]

Q4: What is the mechanism of action for **Spinraza**?

A4: **Spinraza** is an antisense oligonucleotide (ASO) that targets the survival motor neuron 2 (SMN2) pre-messenger RNA (pre-mRNA). It works by modifying the splicing of SMN2 to increase the production of full-length, functional Survival Motor Neuron (SMN) protein.

Troubleshooting Guides

Managing Thrombocytopenia

Issue: A subject in a clinical trial presents with a decreased platelet count.

Troubleshooting Steps:

- Confirm the Platelet Count: Repeat the complete blood count (CBC) to verify the platelet count.[5] Ensure proper sample collection and handling to avoid clumping, which can lead to a falsely low reading.[6]
- Assess Clinical Signs: Evaluate the subject for any signs of bleeding, such as petechiae, ecchymosis, or mucosal bleeding.[4]
- Review Concomitant Medications: Determine if the subject is taking any other medications known to cause thrombocytopenia.
- Management Protocol:
 - Mild to Moderate Thrombocytopenia: Continue **Spinraza** treatment with increased monitoring frequency.
 - Severe Thrombocytopenia (e.g., platelet count <50,000/ μ L):
 - Withhold the next dose of **Spinraza**.[6]
 - Consider consultation with a hematologist.
 - Platelet transfusions may be necessary in cases of severe bleeding.[4]

- Corticosteroids are sometimes used, particularly if an immune-mediated cause is suspected.[3][4]
- Investigate for the presence of drug-dependent anti-platelet antibodies if the thrombocytopenia is severe or persistent.[4]
- Recovery: Platelet counts typically begin to recover within 1-2 days after discontinuing the offending drug and are often back to normal within a week.[4]

Managing Proteinuria

Issue: A subject's urine protein test indicates proteinuria.

Troubleshooting Steps:

- Confirm Proteinuria: Repeat the quantitative spot urine protein test, preferably on a first-morning void, to confirm the finding.[7] A 24-hour urine collection is the gold standard for quantifying proteinuria if there are persistent concerns.[7]
- Assess Renal Function: Evaluate other markers of renal function, such as serum creatinine and estimated glomerular filtration rate (eGFR).
- Management Protocol:
 - Mild Proteinuria: Continue **Spinraza** treatment with close monitoring of urine protein levels before each dose.
 - Significant or Persistent Proteinuria (e.g., >0.2 g/L):
 - Consider repeat testing and further evaluation to rule out other causes of renal dysfunction.
 - Consult with a nephrologist.
 - The decision to continue or withhold **Spinraza** should be based on a comprehensive risk-benefit assessment for the individual subject.

Managing Post-Lumbar Puncture Headache

Issue: A subject experiences a headache following **Spinraza** administration.

Troubleshooting Steps:

- **Assess Headache Characteristics:** Determine if the headache is postural, meaning it worsens when sitting or standing and improves when lying down. This is a hallmark of a post-dural puncture headache.[8][9]
- **Conservative Management:**
 - Encourage bed rest and hydration.
 - Administer over-the-counter analgesics as appropriate.
- **Pharmacological Intervention:**
 - Caffeine (oral or intravenous) can be effective in some cases.
- **Epidural Blood Patch:**
 - If the headache is severe and persistent, an epidural blood patch is a highly effective treatment.[8] This procedure involves injecting a small amount of the subject's own blood into the epidural space to seal the dural leak.

Data Presentation

Table 1: Adverse Events in the CHERISH Trial (Later-Onset SMA)

Adverse Event	Nusinersen (n=84)	Control (n=42)
Any adverse event	78 (93%)	42 (100%)
Pyrexia	36 (43%)	15 (36%)
Headache	24 (29%)	3 (7%)
Vomiting	24 (29%)	5 (12%)
Back pain	21 (25%)	0 (0%)
Upper respiratory tract infection	25 (30%)	19 (45%)
Cough	21 (25%)	9 (21%)
Nasopharyngitis	20 (24%)	15 (36%)

Source: Adapted from data presented on BiogenLinc and in the NCBI Bookshelf clinical review report of the CHERISH trial.[\[1\]](#)[\[10\]](#)

Table 2: Serious Adverse Events in the CHERISH Trial (Later-Onset SMA)

Serious Adverse Event	Nusinersen (n=84)	Control (n=42)
Any serious adverse event	14 (17%)	12 (29%)
Pneumonia	2 (2%)	6 (14%)
Respiratory distress	2 (2%)	2 (5%)
Influenza	0 (0%)	2 (5%)
Faecaloma	0 (0%)	2 (5%)
Dehydration	0 (0%)	2 (5%)

Source: Adapted from data presented on BiogenLinc and in the NCBI Bookshelf clinical review report of the CHERISH trial.[\[1\]](#)[\[10\]](#)

Experimental Protocols

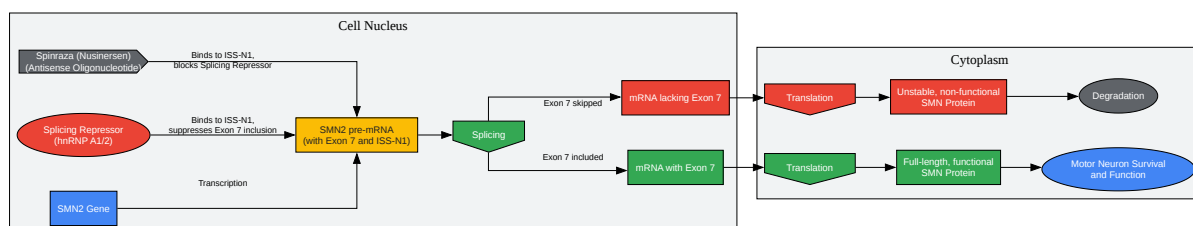
Protocol for Platelet Count Monitoring

- **Sample Collection:** Collect a whole blood sample in an EDTA (ethylenediaminetetraacetic acid) tube.
- **Analysis:** Analyze the sample using an automated hematology analyzer to determine the platelet count.[\[11\]](#)[\[12\]](#)
- **Microscopic Examination:** If the automated count is flagged as abnormal or if platelet clumping is suspected, perform a peripheral blood smear for manual review by a qualified technician or pathologist.[\[5\]](#)
- **Frequency:** Perform platelet counts at baseline and prior to each dose of **Spinraza**.

Protocol for Quantitative Spot Urine Protein Testing

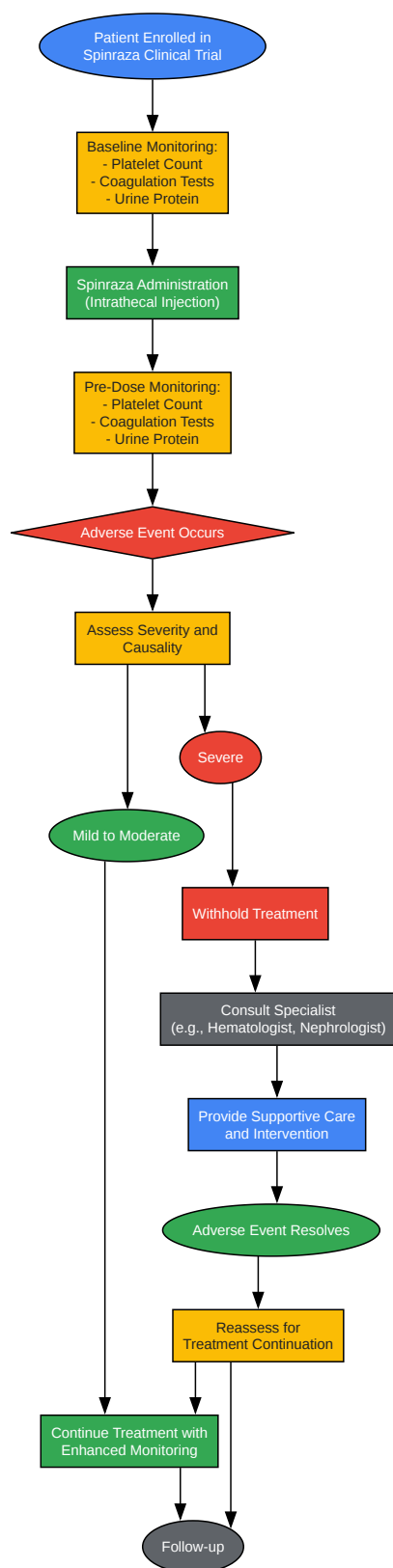
- **Sample Collection:** Obtain a "clean catch" midstream urine sample, preferably from the first morning void.[\[13\]](#)[\[14\]](#)
- **Analysis:** Use a turbidimetric method with a reagent such as benzethonium chloride to quantify the protein concentration in the urine.[\[15\]](#) Alternatively, a protein-to-creatinine ratio can be calculated to normalize for urine concentration.[\[16\]](#)
- **Frequency:** Conduct quantitative spot urine protein testing at baseline and before each administration of **Spinraza**.

Visualizations



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Caption: **Spinraza's** mechanism of action to increase functional SMN protein.



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Caption: Workflow for managing adverse events in a **Spinraza** clinical trial.

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